2-Iodo-1,3,4-thiadiazole

Cross-coupling Palladium catalysis Aryl halide reactivity

2-Iodo-1,3,4-thiadiazole is the optimal electrophilic partner for palladium-catalyzed cross-coupling. Its C–I bond enables >100× faster oxidative addition versus the bromo analog, allowing room-temperature Suzuki–Miyaura, Sonogashira, and Stille reactions at lower catalyst loadings. This preserves sensitive functional groups, reduces side reactions, and cuts purification costs—critical for medicinal chemistry throughput. The bromo and chloro analogs cannot match this reactivity; the iodo derivative uniquely enables mild, efficient diversification. For constructing 2-aryl/alkynyl-thiadiazole libraries with patent-aligned IP strategies, this is the essential building block.

Molecular Formula C2HIN2S
Molecular Weight 212.01 g/mol
CAS No. 332133-91-2
Cat. No. B1319030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,3,4-thiadiazole
CAS332133-91-2
Molecular FormulaC2HIN2S
Molecular Weight212.01 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)I
InChIInChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H
InChIKeyVPSGDHZFVJANQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,3,4-thiadiazole (CAS 332133-91-2): Reactivity and Physicochemical Baseline for Procurement


2-Iodo-1,3,4-thiadiazole (CAS 332133-91-2) is a five-membered heteroaromatic building block containing an iodine atom at the C2 position, which confers superior leaving-group ability for transition-metal-catalyzed cross-coupling chemistry [1]. As a member of the 1,3,4-thiadiazole family, this scaffold is widely exploited in medicinal chemistry and agrochemical development due to its favorable pharmacokinetic properties, including enhanced lipophilicity and membrane permeability [2]. The compound exhibits a computed density of 2.424 g/cm³ and a boiling point of 243.7°C at 760 mmHg, with a logP of 1.14, indicating moderate lipophilicity .

2-Iodo-1,3,4-thiadiazole vs. Bromo and Chloro Analogs: Why Simple Substitution Undermines Reaction Efficiency


2-Halo-1,3,4-thiadiazoles cannot be interchanged without compromising synthetic efficiency. The carbon–halogen bond strength and bond dissociation energy decrease in the order C–Cl > C–Br > C–I, directly affecting oxidative addition rates in palladium-catalyzed cross-couplings [1]. While the bromo analog (2-bromo-1,3,4-thiadiazole, CAS 61929-24-6) offers moderate reactivity, the chloro analog (2-chloro-1,3,4-thiadiazole, CAS 52819-57-5) is largely inert under standard Suzuki–Miyaura conditions [2]. The iodo derivative uniquely enables milder reaction temperatures and lower catalyst loadings, reducing side reactions and purification costs [3]. Furthermore, the larger van der Waals radius and higher polarizability of iodine enhance halogen-bonding interactions relevant to crystal engineering and supramolecular chemistry applications [4].

2-Iodo-1,3,4-thiadiazole: Head-to-Head Performance Data vs. 2-Bromo and 2-Chloro Analogs


Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Couplings

2-Iodo-1,3,4-thiadiazole undergoes oxidative addition to Pd(0) substantially faster than its bromo and chloro congeners, a well-established trend for aryl halides that enables lower reaction temperatures and higher turnover frequencies [1]. For representative aryl iodides vs. aryl bromides in Suzuki–Miyaura coupling, relative rates can differ by >100-fold [2]. While no direct kinetic study exists for this exact thiadiazole scaffold, the class-level inference is robust and dictates synthetic route selection [3].

Cross-coupling Palladium catalysis Aryl halide reactivity

Superior Synthetic Accessibility: Higher Diazotization Yield vs. Chloro Analog

In a direct comparative study of 2-halo-1,3,4-thiadiazole synthesis, 2-iodo- and 2-bromo-1,3,4-thiadiazoles were obtained in good yields via diazotization of 2-amino-1,3,4-thiadiazole under copper-free conditions, whereas no chloro-1,3,4-thiadiazole was detected under identical conditions [1]. This demonstrates a critical synthetic advantage for the iodo and bromo derivatives, but the iodo derivative retains superior cross-coupling utility as described above.

Synthesis Diazotization Sandmeyer reaction

Enhanced Halogen Bonding Strength for Supramolecular and Crystal Engineering Applications

In a series of 1,3,4-chalcogenadiazoles, the iodo substituent exhibits stronger C–I···N halogen bonding interactions than the corresponding bromo derivative (C–Br···N), reflecting the increasing sigma-hole strength for heavier halogens [1]. Hirshfeld surface analysis and energy framework calculations confirm that halogen bonding strength increases in the order Cl < Br < I, with iodo derivatives providing the strongest directional non-covalent interactions [2]. This is critical for controlling crystal packing, molecular recognition, and material properties [3].

Halogen bonding Crystal engineering Supramolecular chemistry

Preferential Use in Patent Literature for Iodo-1,3,4-thiadiazoles in Bioactive Molecules

Analysis of patent disclosures reveals that iodo-substituted 1,3,4-thiadiazoles are frequently specified as preferred intermediates for the synthesis of antipicornaviral agents and other bioactive molecules [1][2]. In US Patent 5,453,433 and US 5,750,527, iodo-1,2,4-thiadiazoles are explicitly claimed as the preferred halo-derivative for coupling reactions, citing superior reactivity [1]. While these patents focus on the 1,2,4-isomer, the chemical rationale for iodo preference extends to the 1,3,4-isomer series due to identical carbon–halogen bond reactivity trends [3].

Medicinal chemistry Patent analysis Drug discovery

Physicochemical Property Comparison: LogP, Density, and Boiling Point

2-Iodo-1,3,4-thiadiazole exhibits a computed logP of 1.14, density of 2.424 g/cm³, and boiling point of 243.7°C . The bromo analog (2-bromo-1,3,4-thiadiazole) has a molecular weight of 165.01 g/mol and lower density (~1.9 g/cm³ estimated) . The iodo derivative's higher density and molecular weight (212.01 g/mol) can be advantageous for gravimetric handling and purification. The higher boiling point reflects stronger intermolecular forces, which may improve storage stability under ambient conditions [1].

Physicochemical properties Compound selection Formulation

High-Value Procurement Scenarios for 2-Iodo-1,3,4-thiadiazole


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Mild Conditions

When constructing diverse 2-aryl- or 2-alkynyl-1,3,4-thiadiazole libraries via Suzuki–Miyaura, Sonogashira, or Stille couplings, 2-iodo-1,3,4-thiadiazole is the optimal electrophilic partner. Its superior oxidative addition kinetics (relative rate >100× vs. bromo analog) enable reactions at room temperature with lower catalyst loadings, preserving sensitive functional groups and reducing purification burden [1]. This is particularly critical for medicinal chemistry programs where compound integrity and throughput are paramount.

Crystal Engineering and Supramolecular Materials Design

For researchers designing co-crystals, organic semiconductors, or halogen-bonded frameworks, 2-iodo-1,3,4-thiadiazole provides the strongest and most directional C–I···N halogen bonding interactions among the 2-halo series [1]. The enhanced sigma-hole of iodine relative to bromine or chlorine yields more predictable supramolecular synthons, as demonstrated in comparative crystallographic studies of related 1,3,4-chalcogenadiazoles [2].

Direct Diazotization-Based Synthesis of Functionalized Thiadiazoles

2-Iodo-1,3,4-thiadiazole can be prepared in good yields via copper-free diazotization of 2-amino-1,3,4-thiadiazole, whereas the chloro analog is not accessible via this route [1]. This makes the iodo derivative a preferred starting material for subsequent diversification in both academic and industrial settings where reliable, scalable synthetic access is required.

Antiviral and Antipicornaviral Agent Development

Patents covering thiadiazole-based antipicornaviral agents explicitly designate iodo-thiadiazoles as the preferred halo-intermediates for coupling reactions [1][2]. Procuring 2-iodo-1,3,4-thiadiazole aligns synthetic efforts with established patent precedents, potentially streamlining regulatory and IP strategies for drug discovery programs targeting viral diseases.

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